2-(1H-indol-5-yloxy)ethanol
Description
Foundational Significance of Indole (B1671886) Scaffolds in Bioactive Molecules
The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. jetir.orgnih.gov Its prevalence is evident in numerous natural products, pharmaceuticals, and agrochemicals. bohrium.comcsic.es This widespread occurrence is attributed to the indole ring's ability to participate in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors. nrfhh.com
Many approved drugs and clinical candidates feature the indole core, highlighting its therapeutic importance across a spectrum of diseases. bohrium.com Prominent examples include the anti-inflammatory drug Indomethacin (B1671933), the anti-migraine medication Sumatriptan, and various anticancer agents. bohrium.com The versatility of the indole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. jetir.org
The Role of Ether Linkages in Chemical Diversity and Function
The ether linkage (R-O-R') is a key functional group in organic and medicinal chemistry that contributes significantly to the structural diversity and function of bioactive molecules. Ethers are generally characterized by their chemical stability. This stability can be advantageous in drug design, as it can impart resistance to metabolic degradation, thereby improving the pharmacokinetic profile of a compound.
The introduction of an ether linkage can also influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity. nrfhh.com By modifying the lipophilicity and electronic properties of a parent molecule, ether functionalities can enhance binding affinity to target proteins and improve oral bioavailability. For instance, the replacement of more labile functional groups with an ether can lead to compounds with improved metabolic stability. nrfhh.com
Contextualizing 2-(1H-indol-5-yloxy)ethanol within Indole-Derived Oxygen Heterocycles
The compound this compound belongs to the broad class of indole-derived oxygen heterocycles. Specifically, it is a 5-hydroxyindole (B134679) derivative where the hydroxyl group is etherified with a 2-hydroxyethyl moiety. The 5-hydroxyindole scaffold itself is a key component of the neurotransmitter serotonin (B10506) and the hormone melatonin, underscoring the biological relevance of this substitution pattern.
Detailed Research Findings
As of the latest available data, specific research dedicated to the synthesis, biological activity, and detailed research findings for This compound is limited. However, the foundational knowledge of its core components—the indole scaffold and the ether linkage—provides a strong basis for predicting its chemical behavior and potential biological significance. The following tables present data on the parent indole molecule and representative bioactive indole ethers to offer a comparative context.
Interactive Data Tables
Table 1: Physicochemical Properties of Indole
| Property | Value |
| Molecular Formula | C₈H₇N |
| Molar Mass | 117.15 g/mol |
| Appearance | White solid |
| Melting Point | 52-54 °C |
| Boiling Point | 253-254 °C |
| Solubility in Water | 0.19 g/100 mL (20 °C) |
Table 2: Examples of Bioactive Indole Ethers and Related Derivatives
| Compound Name | Structure | Biological Activity/Significance |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | |
| Sumatriptan | Anti-migraine medication | |
| Melatonin | Hormone involved in regulating the sleep-wake cycle | |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Psychedelic tryptamine |
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yloxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-5-6-13-9-1-2-10-8(7-9)3-4-11-10/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZOWOVTKGYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Spectrum and Biological Activities of 2 1h Indol 5 Yloxy Ethanol Analogues
Overview of Indole (B1671886) Derivatives as Pharmacophores in Drug Discovery
The indole ring system is a fundamental component in the design and discovery of new therapeutic agents. benthamdirect.comsci-hub.se Its structural features allow it to mimic protein structures and interact with various biological targets. sci-hub.se Researchers have extensively explored the modification of the indole core to create a multitude of derivatives with a broad spectrum of pharmacological activities. benthamdirect.commdpi.com These activities include, but are not limited to, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, and antidiabetic effects. researchgate.net
The development of indole-based compounds has led to significant advancements in treating a variety of diseases. For instance, indole alkaloids like reserpine (B192253) have been used for their antihypertensive and antipsychotic effects. mdpi.com Furthermore, the anti-inflammatory drug indomethacin (B1671933) features an indole structure. mdpi.com The ability of indole derivatives to target multiple biological pathways makes them a valuable scaffold in modern drug discovery. mdpi.com
Investigation of Specific Biological Activities Linked to Indol-5-yloxy-Substituted Compounds
Indole derivatives have been shown to modulate key inflammatory pathways. mdpi.com Some compounds containing the indole nucleus have demonstrated anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. ijpsr.comnih.gov For example, a series of novel indole derivatives showed significant inhibitory activity against 5-LOX in rat peritoneal leukocytes, with some compounds exhibiting greater potency than the reference drug, Zileuton. nih.gov
Additionally, certain indole-based compounds have been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. ijpsr.com The anti-inflammatory potential of indole derivatives is a significant area of research, with studies exploring their effects on conditions like rheumatoid arthritis and inflammatory bowel disease. mdpi.com Some synthesized N-(5-substituted indole-3-ylglyoxyl)amine derivatives have been investigated for their analgesic and anti-inflammatory properties, although they showed only weak activity. nih.gov
Indole-based compounds have been identified as inhibitors of various enzymes. One area of interest is the inhibition of kinases, such as KDR (Kinase insert Domain Receptor), which is a type of vascular endothelial growth factor receptor. nih.gov A series of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones were synthesized and identified as a novel class of KDR kinase inhibitors. nih.gov
While direct evidence for 2-(1H-indol-5-yloxy)ethanol analogues as Diacylglycerol Kinase Gamma (DGKγ) inhibitors is not prominent in the provided search results, the broader family of indole derivatives has been shown to possess enzyme-inhibiting capabilities. benthamdirect.com For instance, N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines have been identified as allosteric inhibitors of the linoleate (B1235992) oxygenase activity of certain mammalian ALOX15 orthologs. uab.cat
Indol-5-yloxy-substituted compounds have been investigated for their ability to interact with various receptors, demonstrating both agonistic and antagonistic activities.
Thyroid Hormone Receptor β (TRβ): A series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds have been designed and synthesized as potent and selective agonists for the thyroid hormone receptor β (TRβ). sci-hub.se TRβ is a promising target for the treatment of dyslipidemia and nonalcoholic steatohepatitis (NASH). sci-hub.seresearchgate.net Selective activation of TRβ in the liver can lead to beneficial effects on lipid levels without the cardiac side effects associated with non-selective thyroid hormone action. sci-hub.seacs.org One compound from this series, when evaluated in a dyslipidemia model, showed positive effects on plasma lipid endpoints. sci-hub.se Further optimization of this series led to the development of MGL-3196, a pyridazinone-containing analogue with even greater selectivity for TRβ over TRα. acs.org
Serotonin (B10506) Receptors: Indole derivatives are well-known for their interaction with serotonin (5-HT) receptors. nih.gov The indole structure is a key component of the neurotransmitter serotonin itself. Various substituted indoles have been developed with affinity for different serotonin receptor subtypes. nih.govgoogle.com For example, psilocin and 5-MeO-DMT, both indoleamines, are non-selective serotonin receptor agonists. nih.gov Specific to the indol-5-yloxy scaffold, galantamine derivatives incorporating this moiety have been synthesized and evaluated for their biological activities. ijpsr.com Furthermore, imidazolyl-substituted indole derivatives have been identified as activators of the 5-HT7 serotonin receptor. wipo.int
The indole scaffold is a recurring motif in compounds with antimicrobial and antifungal properties. nih.gov
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of indole derivatives against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, N-{4-[(-(1H-indol-3-yl)methylene) amino]phenyl}-1-(1H-indol-5-yl)methanimine has shown promising antibacterial activity. nih.gov The introduction of different substituents on the indole ring can significantly influence the antibacterial efficacy. nih.gov
Antifungal Activity: Indole derivatives have also exhibited significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. niscpr.res.inmdpi.com The substitution pattern on the indole ring plays a crucial role in determining the antifungal potency. mdpi.com For example, in a study of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, compounds with chloro and bromo substitutions on the indole ring showed stronger antifungal activity. mdpi.com Specifically, substitution at the 5-position of the indole ring has been found to be particularly effective. mdpi.com
Table 1: Antifungal Activity of Selected Indole Derivatives
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 | nih.gov |
| 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole | Candida albicans | 4 | nih.gov |
| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans, Candida krusei | 3.125-50 | nih.gov |
MIC: Minimum Inhibitory Concentration
Several indole derivatives have demonstrated notable antioxidant properties. unica.itamegroups.cn The indole nucleus itself, particularly the N-H group, can act as a hydrogen donor, which is a key mechanism for scavenging free radicals. amegroups.cn The antioxidant capacity can be further enhanced by the introduction of specific substituents. For example, the presence of a methoxy (B1213986) group on the indole benzene (B151609) ring has been shown to greatly enhance the radical scavenging activity. amegroups.cn
In a study of indole hydrazones, the 4-hydroxyarylidene derivative was found to have the best antioxidant capacity against peroxyl radicals. unica.it Furthermore, some indole derivatives have shown protective effects against oxidative stress in cellular models. nih.gov For instance, certain compounds were able to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death. nih.gov
Interactions with Neurobiological Systems and Potential Neuroprotective Effects
The neuroprotective potential of indole-based compounds has been a subject of significant research. These compounds are recognized for their ability to interact with various components of the neurobiological system, offering protection against neuronal damage and degeneration.
Recent studies have highlighted the neuroprotective properties of synthetic indole-phenolic compounds. These derivatives have demonstrated notable metal-chelating abilities, particularly in sequestering copper ions. nih.gov In cellular models of neurodegenerative disease, these hybrid compounds have shown potent antioxidant and cytoprotective effects. nih.gov They effectively counteract reactive oxygen species (ROS) generated by factors such as the Aβ(25–35) peptide, a key player in Alzheimer's disease pathology. nih.gov This is evidenced by an increase in cell viability and a reduction in ROS levels to a basal state in the presence of these compounds. nih.gov
Furthermore, investigations using human neuroblastoma SH-SY5Y cells have provided evidence for the neuroprotective activity of certain indole derivatives against oxidative stress. For instance, treatment with these compounds significantly mitigated the cytotoxic effects of hydrogen peroxide (H₂O₂). nih.gov In one study, H₂O₂ induced a substantial reduction in cell viability to approximately 52%, while co-treatment with specific indole derivatives preserved cell viability at levels ranging from 76% to 89%. nih.gov
The protective effects of these compounds also extend to models of amyloid-beta (Aβ) induced toxicity. In SH-SY5Y cells exposed to the cytotoxic Aβ(25-35) fragment, which reduced cell viability to around 57%, treatment with various indole derivatives led to a significant recovery in cell viability, with some compounds restoring it to over 92%. nih.gov This suggests that these analogues not only protect against oxidative stress but also interfere with the toxic mechanisms of Aβ peptides. nih.gov
The mechanisms underlying these neuroprotective effects are multifaceted. They include the ability to chelate metal ions, which are implicated in ROS production and Aβ aggregation, and direct antioxidant activity. nih.gov Additionally, some indole derivatives have been shown to promote the disaggregation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov This combination of chelating, antioxidant, and anti-aggregation properties positions indole-based compounds, including analogues of this compound, as promising candidates for the development of multifunctional agents for neurodegenerative diseases. nih.gov
It is important to note that while in vitro data is promising, further in vivo studies are necessary to validate the therapeutic efficacy and safety of these compounds, including their ability to cross the blood-brain barrier. nih.gov
Antineoplastic Investigations
The indole scaffold is a key structural component in many compounds with demonstrated anticancer activity. nih.govmdpi.com Research into the antineoplastic potential of indole derivatives has revealed their ability to target various biological pathways involved in cancer cell proliferation and survival. mdpi.com Analogues of this compound are part of this broader investigation into indole-based anticancer agents.
Studies have shown that the structural versatility of the indole ring allows for the design of compounds that can specifically target cancer cells while minimizing toxicity to normal tissues. mdpi.com For example, a series of novel thiazolylhydrazonothiazoles bearing an indole moiety were synthesized and evaluated for their cytotoxicity against several cancer cell lines. acs.org These compounds demonstrated encouraging activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. acs.org
Furthermore, some indole derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. mdpi.com By disrupting microtubule formation, these compounds can effectively halt the proliferation of cancerous cells. mdpi.com While specific data on this compound analogues in this context is limited in the provided search results, the general principle of targeting tubulin is a well-established strategy for indole-based anticancer drug development. mdpi.com
The anticancer potential of indole derivatives is not limited to a single mechanism. They have been shown to act on various key biological targets, including protein kinases and histone deacetylases (HDACs). mdpi.com The ability to target multiple pathways contributes to their broad-spectrum anticancer activity.
It is also noteworthy that some chemotherapeutic agents are formulated with ethanol (B145695), and while this is a separate consideration from the intrinsic activity of the indole compound itself, it highlights a practical aspect of cancer treatment. nih.gov For instance, drugs like paclitaxel (B517696) and etoposide (B1684455) can contain significant amounts of ethanol in their final preparations. nih.gov
While the direct antineoplastic activity of this compound itself is not detailed in the provided search results, the extensive research into its analogues and the broader class of indole derivatives underscores the significant interest in this chemical family for cancer therapy.
Elucidation of Molecular Mechanisms of Action for Indole Ether Bioactivity
The diverse biological activities of indole ethers, including those related to this compound, stem from their interactions with various molecular targets. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
In the context of neuroprotection, a key molecular mechanism for indole-phenolic derivatives is their ability to act as multifunctional agents. nih.gov This includes:
Metal Ion Chelation: These compounds can sequester metal ions like copper, which are known to catalyze the formation of reactive oxygen species (ROS) and promote the aggregation of amyloid-beta (Aβ) peptides. By chelating these ions, they can mitigate oxidative stress and inhibit a key pathological process in Alzheimer's disease. nih.gov
Antioxidant Activity: Indole ethers can directly scavenge free radicals, thereby protecting cells from oxidative damage. This antioxidant property is crucial in counteracting the neurotoxicity induced by oxidative stressors like hydrogen peroxide and Aβ peptides. nih.gov
Anti-aggregation Effects: Certain indole derivatives have been shown to interfere with the aggregation of Aβ peptides and even promote the disaggregation of existing amyloid fibrils. This action directly targets a central element of Alzheimer's disease pathology. nih.gov
In the realm of antineoplastic activity, the molecular mechanisms of indole derivatives are also varied. A prominent mechanism is the inhibition of tubulin polymerization . mdpi.com By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in cancer cells. mdpi.com
Beyond tubulin inhibition, indole derivatives can also exert their anticancer effects by modulating the activity of protein kinases . mdpi.com These enzymes play critical roles in cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, indole derivatives can block these pro-cancerous signals.
Furthermore, some indole compounds have been identified as histone deacetylase (HDAC) inhibitors . mdpi.com HDACs are enzymes that regulate gene expression by modifying the structure of chromatin. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells, thereby promoting apoptosis and inhibiting tumor growth.
The table below summarizes the key molecular mechanisms of action for indole ether bioactivity based on the available research.
| Biological Activity | Molecular Mechanism | Key Molecular Targets |
| Neuroprotection | Metal Ion Chelation | Copper ions |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | |
| Anti-aggregation | Amyloid-beta (Aβ) peptides | |
| Antineoplastic | Inhibition of Tubulin Polymerization | Tubulin |
| Modulation of Protein Kinase Activity | Various protein kinases | |
| Histone Deacetylase (HDAC) Inhibition | Histone deacetylases |
This elucidation of the molecular mechanisms provides a foundation for the further development and optimization of indole ether analogues, such as those derived from this compound, for specific therapeutic applications.
Structure Activity Relationship Sar Studies of 2 1h Indol 5 Yloxy Ethanol and Its Analogues
Methodologies for Comprehensive SAR Elucidation in Indole (B1671886) Ether Series
The elucidation of SAR in the indole ether series involves a multi-faceted approach that combines chemical synthesis with biological testing and computational modeling. The primary strategy is the systematic synthesis of chemical analogues to maximize and explore the compound's biological activity. researchgate.net This process allows for a detailed understanding of how specific structural modifications influence the molecule's interaction with its target.
Key methodologies employed include:
Systematic Structural Modification: Researchers synthesize a library of compounds where specific parts of the 2-(1H-indol-5-yloxy)ethanol scaffold are altered. This includes modifying substituents on the indole ring, changing the length or nature of the ether linkage, and altering the ethanol (B145695) side chain.
Bioisosteric Replacement: This technique involves replacing a functional group with another group that has similar physical or chemical properties. The goal is to investigate the role of that specific group in the molecule's activity and potentially improve properties like potency or metabolic stability.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical correlation between the chemical structure of the analogues and their biological activity. researchgate.net This predictive approach helps in designing new derivatives with potentially enhanced potency.
Molecular Docking and Modeling: Computational techniques are used to simulate the binding of the indole ether analogues into the active site of a target receptor or enzyme. researchgate.net These models help rationalize observed SAR data and provide insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern binding affinity. The analysis defines the role of the molecule's shape, contact surface area, and other molecular properties. nih.gov
Impact of Substitutions on the Indole Ring System on Biological Potency
The indole nucleus is a versatile and privileged scaffold in medicinal chemistry, often referred to as a "pharmacophore" due to its ability to mimic peptide structures and bind to various enzymes. rsc.orgchula.ac.th The biological activity of this compound analogues is highly dependent on the nature and position of substituents on this indole ring. Studies have shown that sites 1, 2, and 3 of the indole ring are particularly important reactive sites for derivatization. nih.gov
Research findings indicate that:
Positional Isomers: The location of a substituent is a critical determinant of biological activity. researchgate.net For instance, in some series of indole derivatives, substitution at the C-4 position of the ring was found to be the least favorable for potency. researchgate.net Conversely, modifications at other positions, such as C-7, have been shown to be the most favorable. researchgate.net
Halogenation: The introduction of halogen atoms like fluorine (F) and chlorine (Cl) can significantly modulate potency. In certain series, fluorine-substituted derivatives have demonstrated greater potency compared to their chlorine-substituted counterparts. researchgate.net
Alkoxy Groups: The presence and position of methoxy (B1213986) (-OCH3) groups can also have a profound impact. The presence of a methoxy group at the C-5 or C-6 position of the indole nucleus has been linked to optimal activity in some molecular scaffolds. researchgate.net
The following table summarizes the impact of various substitutions on the indole ring on biological potency, as reported in studies on related indole derivatives.
| Compound Series | Substitution Position | Substituent | Observed Impact on Potency | Reference |
| A | C-4 | Various | Generally unfavorable, leads to decreased activity. | researchgate.net |
| A | C-7 | Methoxy (-OCH3) | Most favorable position, leads to increased activity. | researchgate.net |
| B | C-5 / C-6 | Methoxy (-OCH3) | Contributes to optimal activity. | researchgate.net |
| C | Various | Fluorine (F) | More potent than corresponding Chlorine (Cl) derivatives. | researchgate.net |
Influence of the Ether Linkage and Ethanol Side Chain on Receptor Binding and Efficacy
While the indole ring often serves as the primary recognition element, the ether linkage and the ethanol side chain play crucial roles in correctly orienting the molecule within the binding site of a biological target and forming key interactions that contribute to affinity and efficacy.
Ethanol Side Chain: The ethanol side chain, and particularly its terminal hydroxyl (-OH) group, is a key functional feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This ability to form strong, directional hydrogen bonds with amino acid residues (such as serine, threonine, or tyrosine) or with backbone carbonyls in a protein is often a decisive factor for high-affinity binding. Modifications to this chain, such as altering its length or removing the hydroxyl group, typically lead to a significant loss of biological activity, underscoring its importance in the pharmacophore.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure and flexibility of this compound analogues are pivotal to their biological function. The molecule is not rigid; rotation is possible around the ether linkage and the bonds within the ethanol side chain.
Conformational Analysis: This analysis studies the different spatial arrangements (conformations) that the molecule can adopt. It is likely that only a specific, low-energy conformation, often termed the "bioactive conformation," is capable of fitting precisely into the target's binding site. Computational methods, such as molecular dynamics and 3D-QSAR, are employed to identify these preferred conformations and to understand how structural modifications affect the conformational landscape and, consequently, the biological activity.
Stereochemical Considerations: Stereochemistry becomes a critical factor if chiral centers are present or introduced into the molecule. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a drug can have vastly different potencies, efficacies, and metabolic profiles. If a modification to the this compound structure creates a chiral center (for example, by adding a substituent to the ethanol side chain), it is essential to separate and test each enantiomer individually to determine which one carries the desired biological activity. This is because the binding sites of biological targets are themselves chiral and will preferentially interact with one enantiomer over the other.
Computational and Theoretical Chemistry Applications to 2 1h Indol 5 Yloxy Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule like 2-(1H-indol-5-yloxy)ethanol, DFT calculations would be employed to determine its three-dimensional geometry, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).
These calculations provide valuable information about the molecule's stability and reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. nih.gov Furthermore, DFT can be used to compute reactivity descriptors like Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack on the molecule. mdpi.com Such studies, while common for many organic molecules, have not been specifically published for this compound. nih.govmdpi.com
In-Silico Screening and Prediction of Bioactivity Profiles
In-silico screening involves using computational methods to search large databases of compounds to identify those that are likely to have a desired biological activity. nih.gov This process can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential to interact with specific biological targets. researchgate.net
For this compound, an in-silico approach would involve calculating its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and comparing them against established criteria for drug-likeness, such as Lipinski's rule of five. researchgate.net Machine learning algorithms and quantitative structure-activity relationship (QSAR) models could then be used to predict its bioactivity against various protein targets. nih.gov This allows for the rapid assessment of a compound's therapeutic potential before undertaking costly and time-consuming laboratory experiments. nih.govscispace.com However, specific in-silico screening results for this compound are not currently available in the literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). researchgate.net This method is crucial for understanding how a potential drug molecule might interact with its biological target at the atomic level. Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-receptor complex over time, providing insights into its stability and the dynamics of the binding interactions. nih.govlu.se
In the case of this compound, researchers would dock the compound into the active site of a target protein. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate a binding affinity score, which estimates the strength of the interaction. nih.gov MD simulations would further validate the stability of these interactions. nih.gov While this is a standard procedure in drug discovery for indole-containing scaffolds, specific docking and MD simulation studies for this compound have not been documented. nih.govacs.orgmdpi.com
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, determine activation energies, and predict the most likely reaction pathways. nih.govresearchgate.net
For this compound, computational studies could be used to investigate its synthesis or its metabolic degradation pathways. For example, by modeling the reaction of the precursors, researchers could understand the step-by-step process of its formation, which can help in optimizing reaction conditions to improve yield and purity. These computational insights are invaluable for both synthetic and medicinal chemistry. rsc.org To date, no such computational studies on the reaction mechanisms involving this compound have been published.
Pharmacophore Modeling for Rational Drug Design
A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. nih.govdergipark.org.tr These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore modeling can be used to design new molecules with improved potency and selectivity or to search virtual libraries for new hits. nih.govdergipark.org.tr
A pharmacophore model for a target of interest could be developed and then used to screen for compounds like this compound. If the compound fits the model, it would be identified as a potential candidate for that biological target. mdpi.com This approach is a cornerstone of rational drug design, often used in conjunction with molecular docking. nih.gov The application of pharmacophore modeling specifically to this compound has not been reported in the scientific literature.
Future Research Directions and Translational Opportunities for Indole 5 Yloxy Ethanols
Rational Design and Synthesis of Novel Indole (B1671886) Ether Analogues with Enhanced Selectivity
The development of new therapeutic agents hinges on the ability to systematically modify a lead compound to optimize its pharmacological profile. For indole-5-yloxy-ethanols, future research will focus on the rational design and synthesis of analogues with improved selectivity for their biological targets, thereby minimizing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process. sci-hub.se By synthesizing a library of derivatives with systematic modifications to the indole core, the ether linkage, and the ethanol (B145695) side chain, researchers can elucidate the structural requirements for potent and selective activity. For instance, substitutions on the indole ring at various positions can significantly influence biological activity. arkat-usa.orgacs.org The introduction of different functional groups, such as halogens or alkyl groups, can alter the electronic and steric properties of the molecule, leading to enhanced binding affinity for a specific target. acs.org
Furthermore, the synthesis of analogues can be guided by computational modeling and docking studies. These in-silico techniques can predict how a designed molecule will interact with the binding site of a target protein, allowing for a more focused and efficient synthetic strategy. nih.gov The synthesis of these novel analogues can be achieved through various established and innovative chemical reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net
Table 1: Key Areas for Modification in Indole Ether Analogues
| Molecular Scaffold | Potential Modifications | Desired Outcome |
| Indole Core | Substitution at various positions (e.g., N1, C2, C3, C4, C6, C7) with diverse functional groups (halogens, alkyls, aryls) | Enhanced target binding, improved pharmacokinetic properties |
| Ether Linkage | Variation of the linker length and composition | Optimized spatial orientation for target interaction |
| Ethanol Side Chain | Modification or replacement with other functional groups | Improved solubility and metabolic stability |
Identification and Validation of New Biological Targets and Pathways
While initial studies may identify a primary biological target for 2-(1H-indol-5-yloxy)ethanol and its analogues, a comprehensive understanding of their mechanism of action requires the identification and validation of all relevant biological targets and signaling pathways. Indole derivatives are known to interact with a wide array of targets, including enzymes like kinases and cyclooxygenases, as well as receptors. nih.govjetir.org
Future research should employ a multi-pronged approach to uncover novel targets. This includes high-throughput screening against panels of known drug targets, as well as unbiased approaches like chemical proteomics to identify direct binding partners. Once potential new targets are identified, their biological relevance must be validated through techniques such as genetic knockdown (e.g., siRNA or CRISPR) or pharmacological inhibition in cellular and animal models.
The anticancer activity of many indole derivatives is mediated through various mechanisms, including the inhibition of tubulin polymerization, tyrosine kinases, and histone deacetylases. nih.gov Investigating whether indole-5-yloxy-ethanols engage these or other pathways will be crucial. For example, studies on similar indole structures have revealed potent inhibitory effects on vascular endothelial growth factor receptor (VEGFR), a key target in angiogenesis and cancer therapy. nih.gov
Development of Advanced Screening Assays for Pharmacological Profiling
To efficiently evaluate the growing library of synthesized indole ether analogues, the development of advanced and robust screening assays is essential. These assays should be designed to provide a comprehensive pharmacological profile of each compound, assessing not only its potency and selectivity but also its potential for off-target effects and toxicity.
High-throughput screening (HTS) assays are critical for rapidly assessing the activity of large numbers of compounds against specific targets. These can include biochemical assays that measure enzyme activity or binding assays that quantify the affinity of a compound for its target. Cell-based assays are also crucial as they provide a more physiologically relevant context. For example, cytotoxicity assays using various cancer cell lines can identify compounds with potent anti-proliferative effects. bohrium.com The MTT assay is a common method used to assess cell viability. researchgate.net
Beyond primary screening, more sophisticated assays are needed to understand the downstream cellular effects of these compounds. This could involve gene expression profiling to see how the compound alters cellular signaling pathways or high-content imaging to visualize changes in cellular morphology or protein localization. The chick chorioallantoic membrane (CAM) assay can be used as an in vivo model to assess the anti-angiogenic potential of compounds. nih.gov
Preclinical Investigations Towards Therapeutic Applications and Disease Intervention
Promising indole ether analogues identified through rational design and screening must undergo rigorous preclinical evaluation to assess their therapeutic potential. This involves a series of in vitro and in vivo studies designed to establish a compound's efficacy and to provide an initial assessment of its safety profile.
In vitro studies will further characterize the compound's mechanism of action and its effects on various cell types. For compounds with anticancer potential, this would include detailed studies on their ability to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. researchgate.net
In vivo studies in animal models of disease are a critical step in preclinical development. For example, if a compound shows promise as an anti-inflammatory agent, its efficacy would be tested in models such as the carrageenan-induced rat paw edema model. cuestionesdefisioterapia.com For potential anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate a compound's ability to inhibit tumor growth. acs.org These preclinical studies are essential for determining whether a compound has the potential to be a viable therapeutic candidate and for gathering the necessary data to support its advancement into clinical trials. nrfhh.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-indol-5-yloxy)ethanol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling indol-5-ol derivatives with ethylene glycol intermediates. For example, a reflux reaction with ethanol as a solvent and potassium hydroxide as a base (common in indole alkylation/arylation reactions) can yield the target compound . Optimization includes adjusting molar ratios (e.g., 1:1.2 for indole:ethylene oxide derivatives), reaction time (6–12 hours under reflux), and purification via recrystallization (ethanol/water mixtures) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm the indole proton environment (e.g., aromatic protons at δ 6.5–7.5 ppm) and ethyleneoxy chain integration (e.g., –OCH2CH2OH signals) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 207.2 (M+H⁺) and fragmentation patterns matching the indole-ethanol backbone .
- HPLC : Purity assessment with C18 columns and UV detection at 280 nm (indole absorbance) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Test solubility in polar solvents (e.g., ethanol, DMSO) and aqueous buffers (pH 2–9) using gravimetric analysis. Stability studies involve storing the compound at 4°C (short-term) and –20°C (long-term), monitored via TLC or HPLC for degradation (e.g., oxidation of the ethanol moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Analysis : Compare EC50/IC50 values across studies using standardized assays (e.g., cell viability assays with MTT).
- Structural Confirmation : Verify derivative purity (≥95% via HPLC) to rule out impurities influencing activity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify trends in indole-ethanol pharmacophores .
Q. What experimental strategies are used to investigate the compound’s mechanism of action in neurological models?
- Methodology :
- In Vitro : Electrophysiological assays (e.g., patch-clamp) to assess ion channel modulation in neuronal cell lines .
- In Vivo : Rodent models evaluating ethanol-like effects (e.g., locomotor activity, withdrawal seizures) with dose titration (10–100 mg/kg, IP) .
- Biochemical Profiling : Measure neurotransmitter levels (e.g., serotonin, dopamine) via LC-MS post-administration .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic properties of this compound derivatives?
- Methodology :
- Functional Group Modifications : Introduce methyl/phenyl groups to the indole ring or replace the ethanol chain with propanol to alter lipophilicity (logP calculations via ChemDraw) .
- Metabolic Stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., 5-HT receptors) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H319: severe eye irritation) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethanol reflux) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
